molecular formula C18H19ClN2O4S B12732483 2-(3-Oxo-2-(2-thienyl)-1-piperazinyl)ethyl (4-chlorophenoxy)acetate CAS No. 85607-45-0

2-(3-Oxo-2-(2-thienyl)-1-piperazinyl)ethyl (4-chlorophenoxy)acetate

Cat. No.: B12732483
CAS No.: 85607-45-0
M. Wt: 394.9 g/mol
InChI Key: HCFUWRMPMNKJPX-UHFFFAOYSA-N
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Description

2-(3-Oxo-2-(2-thienyl)-1-piperazinyl)ethyl (4-chlorophenoxy)acetate is a complex organic compound that features a piperazine ring, a thienyl group, and a chlorophenoxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Oxo-2-(2-thienyl)-1-piperazinyl)ethyl (4-chlorophenoxy)acetate typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring can be synthesized through a cyclization reaction involving ethylenediamine and dihaloalkanes. The thienyl group is then introduced via a nucleophilic substitution reaction. The final step involves the esterification of the piperazine derivative with 4-chlorophenoxyacetic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Oxo-2-(2-thienyl)-1-piperazinyl)ethyl (4-chlorophenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the piperazine ring can be reduced to form secondary alcohols.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Secondary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Oxo-2-(2-thienyl)-1-piperazinyl)ethyl (4-chlorophenoxy)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Oxo-2-(2-thienyl)-1-piperazinyl)ethyl (4-chlorophenoxy)acetate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The thienyl group may contribute to the compound’s binding affinity and specificity, while the chlorophenoxyacetate moiety can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Oxo-2-(2-thienyl)-1-piperazinyl)ethyl acetate
  • 2-(3-Oxo-2-(2-thienyl)-1-piperazinyl)ethyl (4-bromophenoxy)acetate
  • 2-(3-Oxo-2-(2-thienyl)-1-piperazinyl)ethyl (4-methylphenoxy)acetate

Uniqueness

2-(3-Oxo-2-(2-thienyl)-1-piperazinyl)ethyl (4-chlorophenoxy)acetate is unique due to the presence of the chlorophenoxy group, which can enhance its biological activity and stability. This compound’s specific combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile molecule in research and industry.

Properties

CAS No.

85607-45-0

Molecular Formula

C18H19ClN2O4S

Molecular Weight

394.9 g/mol

IUPAC Name

2-(3-oxo-2-thiophen-2-ylpiperazin-1-yl)ethyl 2-(4-chlorophenoxy)acetate

InChI

InChI=1S/C18H19ClN2O4S/c19-13-3-5-14(6-4-13)25-12-16(22)24-10-9-21-8-7-20-18(23)17(21)15-2-1-11-26-15/h1-6,11,17H,7-10,12H2,(H,20,23)

InChI Key

HCFUWRMPMNKJPX-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C(=O)N1)C2=CC=CS2)CCOC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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